molecular formula C5H8BrCl2N3 B2815194 (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride CAS No. 2219369-16-9

(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride

Cat. No. B2815194
CAS RN: 2219369-16-9
M. Wt: 260.94
InChI Key: MPMKRUMYWBHRNQ-UHFFFAOYSA-N
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Description

(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a chemical compound that is commonly used in scientific research. It is a derivative of pyrazole and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

  • Brominated trihalomethylenones have been explored as precursors for the synthesis of various pyrazole derivatives. These include 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester, achieved through cyclocondensation reactions and nucleophilic substitution reactions. Such methodologies offer a straightforward route to synthesize pyrazole derivatives in moderate to good yields, indicating potential in pharmaceutical and agrochemical industries (Martins et al., 2013).

Development of Cobalt(II) Complexes

  • Cobalt(II) complexes featuring N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been synthesized. These complexes exhibit either four-coordinate or five-coordinate geometries depending on the N′-substitution group. Such complexes have shown significant potential in catalysis, including polymerization of methyl methacrylate to produce polymers with high molecular weight and narrow polydispersity index, suggesting applications in material science and engineering (Sunghye Choi et al., 2015).

Ambient-Temperature Synthesis of Pyrazolyl Imines

  • A novel ambient-temperature synthesis method for (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine demonstrates the versatility of pyrazole compounds in organic synthesis. This process, yielding products in high purity, underscores the importance of pyrazoles in developing new organic compounds with potential applications in pharmaceuticals and agrochemicals (Diana Becerra et al., 2021).

Halogenation Reactions and Intermediate Synthesis

  • Research on pyrazole derivatives has also extended into the exploration of halogenation reactions to synthesize intermediates for further chemical transformations. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid as an important intermediate showcases the role of these compounds in the development of new insecticides, highlighting the intersection of organic synthesis and agricultural science (Niu Wen-bo, 2011).

Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, and most compounds showed good to excellent antimicrobial activity. This indicates the potential of pyrazole derivatives in medicinal chemistry for developing new therapeutic agents (H. Hafez et al., 2016).

properties

IUPAC Name

(4-bromo-5-chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrClN3.ClH/c1-10-5(7)4(6)3(2-8)9-10;/h2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMKRUMYWBHRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CN)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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